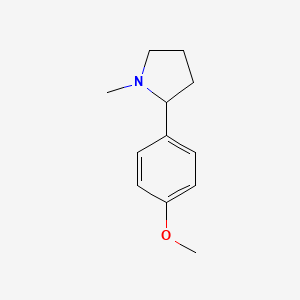

2-(4-Methoxyphenyl)-1-methylpyrrolidine

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C12H17NO |

|---|---|

Molecular Weight |

191.27 g/mol |

IUPAC Name |

2-(4-methoxyphenyl)-1-methylpyrrolidine |

InChI |

InChI=1S/C12H17NO/c1-13-9-3-4-12(13)10-5-7-11(14-2)8-6-10/h5-8,12H,3-4,9H2,1-2H3 |

InChI Key |

SDEOOZDCHZPZSN-UHFFFAOYSA-N |

Canonical SMILES |

CN1CCCC1C2=CC=C(C=C2)OC |

Origin of Product |

United States |

Synthetic Methodologies for 2 4 Methoxyphenyl 1 Methylpyrrolidine and Its Analogs

Stereoselective Synthesis Approaches for Pyrrolidine (B122466) Ring Systems

The construction of the pyrrolidine ring is a central theme in heterocyclic chemistry, with numerous methods developed to afford control over the stereochemical outcome. The pyrrolidine scaffold is a key feature in many natural products and pharmaceuticals, driving the development of robust and stereoselective synthetic routes. nih.gov

Reductive amination is a highly effective and widely used method for the formation of amines, including the cyclic structures found in pyrrolidines. nih.gov This approach typically involves the reaction of a dicarbonyl compound (or a functional equivalent) with a primary amine to form a cyclic imine intermediate, which is then reduced in situ to yield the pyrrolidine ring. The versatility of this method allows for the synthesis of a wide array of substituted pyrrolidines. nih.gov

Cyclic imines are crucial precursors in the synthesis of many nitrogen-containing alkaloids and related compounds. nih.gov Their electrophilic carbon atom within the C=N bond makes them susceptible to nucleophilic attack, including reduction by various hydride agents. The stereochemical outcome of the reduction can often be influenced by the choice of reducing agent and the steric environment around the imine.

Key aspects of this strategy include:

Formation of the Intermediate: The initial step is the condensation of a 1,4-dicarbonyl compound or a γ-keto ester with an amine to form a five-membered cyclic imine (a dihydropyrrole).

Reduction: The subsequent reduction of the imine double bond solidifies the pyrrolidine ring. Common reducing agents include sodium borohydride (B1222165) (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and catalytic hydrogenation.

Stereocontrol: When chiral precursors or catalysts are used, this method can provide enantiomerically enriched pyrrolidines. For instance, enzyme-catalyzed reductive amination has been shown to be a powerful tool for achieving high stereoselectivity.

The 1,3-dipolar cycloaddition, often referred to as the Huisgen cycloaddition, is a powerful pericyclic reaction for constructing five-membered heterocycles, including the pyrrolidine core. This reaction involves the concerted [3+2] cycloaddition of a 1,3-dipole with a dipolarophile (typically an alkene or alkyne).

For pyrrolidine synthesis, the most common 1,3-dipole employed is an azomethine ylide. These ylides can be generated in situ through various methods, such as the thermal or photochemical ring-opening of aziridines or the condensation of an α-amino acid with an aldehyde or ketone. The reaction is characterized by its high degree of stereospecificity, where the stereochemistry of the dipolarophile is retained in the final pyrrolidine product.

This methodology offers several advantages:

High Stereocontrol: The concerted nature of the reaction allows for the predictable transfer of stereochemistry from the reactants to the product.

Atom Economy: All atoms from the 1,3-dipole and the dipolarophile are incorporated into the final product.

Versatility: A wide range of substituted azomethine ylides and alkene dipolarophiles can be used, leading to a diverse library of functionalized pyrrolidines.

The reaction of an azomethine ylide with an electron-deficient alkene is a common strategy. The regioselectivity of the addition is governed by the frontier molecular orbitals (HOMO-LUMO) of the reacting species.

Multi-component reactions (MCRs) are convergent chemical processes where three or more starting materials react in a single synthetic operation to form a product that incorporates substantial portions of all reactants. MCRs are highly valued for their efficiency, atom economy, and ability to rapidly generate molecular complexity and diversity. Several MCRs have been successfully applied to the synthesis of pyrrolidine derivatives.

These reactions often proceed through a sequence of steps, such as the formation of an imine or enamine, followed by a nucleophilic attack and subsequent cyclization. Notable examples of MCRs that can be adapted for pyrrolidine synthesis include variants of the Ugi and Passerini reactions. For instance, a three-component reaction involving an amino acid, an aldehyde, and a dipolarophile can generate an azomethine ylide in situ, which then undergoes a 1,3-dipolar cycloaddition to furnish a highly substituted pyrrolidine. The Hantzsch dihydropyridine (B1217469) synthesis is another example of a pseudo four-component reaction that can be adapted to create complex heterocyclic systems. sigmaaldrich.com

Directed Synthesis of the 2-(4-Methoxyphenyl)-1-methylpyrrolidine Scaffold

The specific synthesis of this compound involves targeted strategies that ensure the correct placement of both the 4-methoxyphenyl (B3050149) group at the C2 position and the methyl group on the nitrogen atom.

A direct approach to installing the 4-methoxyphenyl substituent is to begin with a precursor that already contains this moiety. This strategy simplifies the synthesis by avoiding potentially low-yielding aromatic substitution reactions on a pre-formed pyrrolidine ring.

Common precursors include:

p-Anisidine (B42471) (4-methoxyaniline): This readily available starting material can serve as the nitrogen source in reactions that build the pyrrolidine ring. For example, it can be used in reactions with 1,4-dicarbonyl compounds to form N-(4-methoxyphenyl)pyrrolidines. sigmaaldrich.com

4-Methoxybenzaldehyde: This aldehyde can be a key component in MCRs or in cycloaddition reactions where it is used to generate an azomethine ylide bearing the desired 4-methoxyphenyl group.

Grignard or Organolithium Reagents: Reagents such as 4-methoxyphenylmagnesium bromide can be added to cyclic imines or N-acyliminium ions to introduce the aryl group at the C2 position.

One documented route involves the reaction of p-anisidine with a suitable cyclopropane (B1198618) derivative, such as dimethyl 2-phenylcyclopropane-1,1-dicarboxylate, which undergoes ring-opening and subsequent cyclization to yield a 1-(4-methoxyphenyl)pyrrolidin-2-one. sigmaaldrich.com Another approach involves the reaction of p-anisidine with diethanolamine (B148213) in a one-pot synthesis to generate 1-(4-methoxyphenyl)piperazine, which can then be further modified. wikipedia.org

The final step in the synthesis of the target compound is the introduction of the methyl group onto the pyrrolidine nitrogen. This is typically achieved after the formation of the 2-(4-methoxyphenyl)pyrrolidine (B1587203) core. Several standard methods for N-methylation of secondary amines are applicable.

Eschweiler-Clarke Reaction: This is a classic and highly effective method for the methylation of primary or secondary amines. nrochemistry.com The reaction uses excess formic acid and formaldehyde (B43269). The amine first reacts with formaldehyde to form an iminium ion, which is then reduced by formic acid (acting as a hydride donor) to yield the N-methylated amine. nrochemistry.comjk-sci.com A key advantage of this reaction is that it stops at the tertiary amine stage, preventing the formation of quaternary ammonium (B1175870) salts. nrochemistry.comresearchgate.net

Reductive Amination with Formaldehyde: A more general approach involves reductive amination using formaldehyde and a different reducing agent. The secondary pyrrolidine is treated with an aqueous solution of formaldehyde to form the corresponding iminium ion, which is then reduced in situ. Various reducing agents can be employed, such as sodium cyanoborohydride, sodium triacetoxyborohydride, or zinc in acetic acid. researchgate.netrsc.org

Direct Alkylation: The N-methyl group can also be introduced via direct alkylation with a methylating agent like methyl iodide or dimethyl sulfate. This reaction is typically carried out in the presence of a non-nucleophilic base to neutralize the acid byproduct. However, this method carries the risk of over-alkylation to form a quaternary ammonium salt, requiring careful control of reaction conditions.

Modern Catalytic Methods: More recently, catalytic methods using greener C1 sources have been developed. For example, a ruthenium-catalyzed reductive methylation using dimethyl carbonate as the C1 source and molecular hydrogen as the reductant has been reported for a range of amines.

Advanced Synthetic Strategies and Reaction Optimization for Substituted Pyrrolidines

The synthesis of substituted pyrrolidines, including 2-aryl-N-methylpyrrolidines like this compound, has evolved significantly, moving towards methods that offer high efficiency, stereocontrol, and functional group tolerance. Advanced strategies often rely on catalytic processes and novel reaction pathways to construct the pyrrolidine core with desired substitution patterns. These methods are critical for accessing structurally complex and medicinally relevant molecules. mdpi.comnih.gov

One of the most powerful techniques for pyrrolidine synthesis is the [3+2] dipolar cycloaddition reaction, particularly using azomethine ylides. acs.org This method allows for the direct and often stereocontrolled formation of the five-membered ring by reacting an azomethine ylide with a dipolarophile (an alkene or alkyne). acs.orgosaka-u.ac.jp The generation of the azomethine ylide can be achieved through various methods, including the ring-opening of aziridines or the condensation of an amine with an aldehyde. acs.org Recent advancements have focused on developing catalytic and highly diastereoselective versions of this reaction. For instance, the use of a chiral N-tert-butanesulfinyl group on a 1-azadiene has been shown to effectively control the stereochemical outcome of the cycloaddition with azomethine ylides, yielding densely substituted pyrrolidines. acs.org Optimization of this reaction has demonstrated that silver carbonate (Ag₂CO₃) is an effective catalyst for achieving high yields and diastereoselectivity. acs.org

Table 1: Optimization of Diastereoselective [3+2] Cycloaddition for Pyrrolidine Synthesis acs.org

| Entry | Catalyst (mol %) | Solvent | Temperature (°C) | Yield (%) | Diastereomeric Ratio (dr) |

|---|---|---|---|---|---|

| 1 | LiBr (20) | Toluene | RT | 55 | 95:5 |

| 2 | Cu(OTf)₂ (20) | Toluene | RT | 60 | 85:15 |

| 3 | AgOAc (20) | Toluene | RT | 80 | >98:2 |

| 4 | Ag₂CO₃ (10) | Toluene | RT | 85 | >98:2 |

| 5 | Ag₂CO₃ (10) | CH₂Cl₂ | RT | 75 | 90:10 |

| 6 | Ag₂CO₃ (10) | THF | RT | 70 | 92:8 |

This interactive table summarizes the optimization of reaction conditions for the [3+2] cycloaddition between an N-tert-butanesulfinyl 1-azadiene and an α-imino ester. RT = Room Temperature.

Another significant advanced strategy is the catalytic asymmetric intramolecular hydroamination of unactivated alkenes. This approach provides a direct route to enantioenriched α-arylpyrrolidines. nih.gov A practical two-step process involving a Suzuki-Miyaura cross-coupling followed by an enantioselective copper-catalyzed intramolecular hydroamination has been developed. nih.govnih.gov This method is notable for its excellent stereoselectivity and broad substrate scope, accommodating various pharmaceutically relevant heteroarenes. nih.gov The optimization of the hydroamination step is crucial and typically involves screening of catalysts, ligands, and silane (B1218182) reagents to achieve high enantiomeric purity. researchgate.net

Table 2: Substrate Scope for Enantioselective Copper-Catalyzed Intramolecular Hydroamination researchgate.net

| Entry | Aryl Group (Ar) | Yield (%) | Enantiomeric Ratio (er) |

|---|---|---|---|

| 1 | Phenyl | 78 | 97.5:2.5 |

| 2 | 4-Methoxyphenyl | 85 | 98:2 |

| 3 | 2-Thienyl | 75 | 97:3 |

| 4 | 3-Pyridyl | 72 | 96:4 |

| 5 | 2-Pyrimidinyl | 68 | 95:5 |

This interactive table illustrates the versatility of the copper-catalyzed hydroamination for synthesizing various α-arylpyrrolidines. Conditions typically involve a copper catalyst, a chiral phosphine (B1218219) ligand, and a silane.

More novel and unconventional strategies include the photo-promoted ring contraction of pyridines. osaka-u.ac.jpnih.gov This method utilizes a silylborane reagent and photochemical activation to convert pyridines into pyrrolidine derivatives bearing a 2-azabicyclo[3.1.0]hex-3-ene skeleton. nih.gov This reaction proceeds through a 2-silyl-1,2-dihydropyridine and a vinylazomethine ylide intermediate. nih.gov The process is notable for its broad substrate scope and high functional group compatibility. osaka-u.ac.jp

Reaction optimization is a cornerstone of developing these advanced strategies. A one-pot, two-step procedure for intramolecular hydroamination has been optimized, involving an initial amine oxidation followed by hydroamination and a subsequent reduction step. researchgate.net The screening of oxidants, reductants, and reaction conditions was critical to achieving high efficiency. For example, using a urea-hydrogen peroxide (UHP) adduct for oxidation and bis(pinacolato)diboron (B136004) (B₂pin₂) for reduction proved to be an optimal combination. researchgate.net

Table 3: Optimization of One-Pot Intramolecular Hydroamination Sequence researchgate.net

| Entry | Oxidant (equiv.) | Reductant (equiv.) | Procedure | Yield (%) |

|---|---|---|---|---|

| 1 | UHP (1.2) | B₂pin₂ (1.2) | One-pot, two-step | 85 |

| 2 | UHP (1.0) | B₂pin₂ (1.0) | One-pot, two-step | 75 |

| 3 | UHP (1.2) | B₂pin₂ (1.2) | Single step | 0 |

| 4 | H₂O₂ (aq) (1.2) | B₂pin₂ (1.2) | One-pot, two-step | 83 |

This interactive table highlights key findings from the optimization of a redox-enabled intramolecular hydroamination, demonstrating the necessity of a two-step procedure.

These advanced methodologies, underpinned by rigorous reaction optimization, provide powerful tools for the synthesis of complex pyrrolidines like this compound and its analogs, enabling greater control over their chemical architecture and stereochemistry.

Structure Activity Relationship Sar Studies of 2 4 Methoxyphenyl 1 Methylpyrrolidine Derivatives

Impact of Stereochemistry and Conformational Dynamics on Biological Activity

The spatial arrangement of atoms and the conformational flexibility of the pyrrolidine (B122466) ring are critical determinants of biological function. Chirality and the dynamic nature of the ring's structure directly impact how a molecule interacts with enantioselective biological targets like proteins and enzymes. nih.gov

Saturated five-membered rings like pyrrolidine are not planar and undergo a continuous puckering motion known as pseudorotation. nih.govresearchgate.net This phenomenon allows the ring to adopt a variety of low-energy conformations, such as the "envelope" and "twist" forms. nih.gov This conformational flexibility is an intrinsic property that enhances the three-dimensional coverage of the molecule, enabling it to adapt its shape to fit optimally within a binding site. researchgate.netnih.gov The barrier for pseudorotation in the parent pyrrolidine molecule has been determined to be approximately 220 ± 20 cm−1. rsc.org For substituted pyrrolidines like 2-(4-Methoxyphenyl)-1-methylpyrrolidine, the nature and position of substituents can influence the conformational preference, favoring certain puckered states over others through steric and electronic effects. nih.gov This conformational control is a key tool in drug design, as locking the molecule into a bioactive conformation can enhance potency and selectivity. nih.gov

The presence of stereogenic centers is a defining feature of many pyrrolidine-based compounds. nih.gov In this compound, the carbon atom at position 2 is chiral, leading to the existence of (R)- and (S)-enantiomers. It is a well-established principle in pharmacology that stereoisomers can exhibit significantly different biological activities, as they interact differently with chiral biological macromolecules. nih.govnih.gov Often, only one enantiomer is responsible for the desired therapeutic effect, while the other may be less active or contribute to off-target effects. nih.gov For example, studies on other chiral compounds have shown that one stereoisomer can be manifold more potent than its counterpart. nih.gov The distinct spatial orientation of the 4-methoxyphenyl (B3050149) group in the (R) and (S) enantiomers of this compound would lead to different binding modes and affinities for specific protein targets. nih.govnih.gov

Positional and Electronic Effects of Substituents on Activity

The biological activity of the this compound scaffold can be finely tuned by modifying its constituent parts: the 4-methoxyphenyl moiety, the N-methyl group, and the pyrrolidine ring itself.

The 4-methoxyphenyl group plays a significant role in the molecular recognition of the parent compound. Modifications to this aromatic ring can alter its electronic properties, size, and hydrogen-bonding capacity, thereby influencing biological activity. The methoxy group (-OCH3) at the para-position is an electron-donating group, which can influence interactions such as π-π stacking and hydrogen bonding with a receptor. In studies of other heterocyclic scaffolds, the presence of a 4-methoxy phenyl group has been associated with significant inhibitory activity against enzymes like α-amylase and α-glucosidase. nih.gov Altering this substituent provides a direct path to modulating activity.

Table 1: Hypothetical SAR of 4-Phenyl Moiety Modifications This table illustrates potential activity changes based on general medicinal chemistry principles and findings from related structures.

| R Group (at 4-position of Phenyl Ring) | Electronic Effect | Potential Impact on Activity |

| -OCH3 (Methoxy) | Electron-donating | Baseline activity, potential for hydrogen bond acceptance. |

| -OH (Hydroxy) | Electron-donating, H-bond donor | May increase polarity and introduce hydrogen bond donation, potentially altering target affinity. |

| -H (Unsubstituted) | Neutral | Removal of the methoxy group alters electronic profile and removes potential H-bond interactions. |

| -Cl (Chloro) | Electron-withdrawing, Halogen bond donor | Introduces a halogen bond donor and alters the electronic nature of the ring, which can enhance or decrease binding. |

| -NO2 (Nitro) | Strongly electron-withdrawing | Drastically alters electronic properties and can act as a hydrogen bond acceptor, significantly impacting binding affinity. |

The nitrogen atom of the pyrrolidine ring is a key feature, contributing to the molecule's basicity and ability to form hydrogen bonds or ionic interactions. nih.gov The N-methyl group on this compound influences these properties. It increases steric bulk around the nitrogen compared to an unsubstituted amine and modulates the nitrogen's basicity. Replacing the methyl group with other substituents can have profound effects on the compound's pharmacological profile.

N-H (unsubstituted): Removal of the methyl group introduces a hydrogen bond donor, which could form new, favorable interactions with a target. mdpi.com

Larger Alkyl Groups (e.g., N-ethyl, N-propyl): Increasing the size of the N-substituent can enhance van der Waals interactions in a large hydrophobic pocket but may also introduce steric hindrance that prevents binding.

Polar Groups: Introducing polar substituents on the nitrogen could increase water solubility and introduce different types of interactions.

The stability of the N-methyl pyrrolidinium cation has been noted in other chemical contexts, suggesting the five-membered ring is relatively stable. mdpi.com

Direct modification of the pyrrolidine ring at positions 3, 4, or 5 offers another avenue for SAR exploration. Substituents on the ring can influence its conformation (puckering) and introduce new points of interaction with a biological target. nih.gov For instance, studies on other pyrrolidine derivatives have shown that substituents at the 3- and 4-positions are critical for activity. nih.gov The introduction of polar groups like hydroxyls can lead to new biological activities, such as the inhibition of glucosidase and aldose reductase. nih.gov

Table 2: Influence of Pyrrolidine Ring Substitution on Biological Activity in Related Scaffolds Data synthesized from studies on various pyrrolidine-containing molecules to illustrate general SAR principles.

| Substitution Position | Substituent Type | Observed Biological Effect in Analogues | Reference |

| Position 3 | Fluorophenyl | Improved in vitro potency in certain pyrrolidine sulfonamides. | nih.gov |

| Position 3 | Benzhydryl or Isopropyl | Favorable anticonvulsant activity in pyrrolidine-2,5-diones. | nih.gov |

| Position 4 | Fluoro | Affects the ring pucker (conformation), favoring specific shapes. | nih.gov |

| Multiple Positions | Polyhydroxylation | Conferred dual inhibitory activity against α-glucosidase and aldose reductase. | nih.gov |

These examples highlight that strategic substitution on the pyrrolidine ring of this compound could similarly introduce or enhance specific biological activities by altering the molecule's shape and physicochemical properties. nih.gov

SAR for Specific Enzyme and Receptor Interactions in Pyrrolidine Analogs (within a research context)

The versatility of the pyrrolidine scaffold allows for its incorporation into a wide range of molecular architectures, leading to compounds with diverse biological activities. The following sections delve into the specific SAR of pyrrolidine analogs in the context of their interactions with various enzymes and receptors, highlighting how discrete structural modifications influence their inhibitory or antagonistic potential.

α-Glucosidase Inhibitors:

Pyrrolidine derivatives have been investigated as inhibitors of α-glucosidase, an enzyme involved in carbohydrate metabolism, making it a key target for the management of type 2 diabetes. nih.gov SAR studies have revealed that the nature and position of substituents on the pyrrolidine ring and its associated moieties are critical for inhibitory activity.

In one study, a series of syn-functionalised chiral hydroxy pyrrolidines and pyrrolidones were synthesized and evaluated for their α-glucosidase inhibitory potential. The hydroxy pyrrolidine series was found to be more potent than the corresponding pyrrolidone series. nih.gov Specifically, the introduction of a hydroxyl group was a key determinant of activity. The position and stereochemistry of these hydroxyl groups, mimicking the structure of natural carbohydrate substrates, are crucial for effective binding to the enzyme's active site. acs.org

For instance, a 4-methoxy analogue of a pyrrolidine derivative demonstrated noteworthy inhibitory activity against α-glucosidase with an IC50 value of 18.04 μg/mL. nih.gov Another study on pyrrolidine-based chalcones found that substitutions on the phenyl ring influenced α-glucosidase inhibition, where replacing a 3-fluoro substituent with a 4-trifluoromethyl or 3,5-ditrifluoromethyl group led to a decrease in activity. acs.org

| Compound ID | Modifications | α-Glucosidase IC50 (µM) |

| 9b | Hydroxy pyrrolidine | 48.31 nih.gov |

| 3g | 4-methoxy analogue | 18.04 (µg/mL) nih.gov |

| 3 | Pyrrolidine-chalcone hybrid | 25.38 acs.org |

| Acarbose (Standard) | - | - |

DPP-4 Inhibitors:

Dipeptidyl peptidase-4 (DPP-4) is another significant target in the treatment of type 2 diabetes, and pyrrolidine-based compounds have been extensively explored as its inhibitors. researchgate.netmdpi.com The SAR of these inhibitors often revolves around mimicking the structure of the natural substrates of DPP-4. nih.gov

Key structural features for potent DPP-4 inhibition include a pyrrolidine ring that occupies the S1 pocket of the enzyme. Modifications at the 2-position of the pyrrolidine ring, often with a cyanopyrrolidine moiety, have been shown to be crucial for activity. mdpi.com Furthermore, the introduction of a fluorine atom to the pyrrolidine ring can increase the potency of the inhibitor. mdpi.com

Quantitative structure-activity relationship (QSAR) analyses have indicated that electronic effects of substituents on both the pyrrolidine and associated carbon rings play a significant role in inhibitory potency. researchgate.net For example, in a series of novel pyrrolidine sulfonamide derivatives, a compound with a 4-trifluorophenyl substitution on a 1,2,4-oxadiazole group displayed the best inhibition against the DPP-IV enzyme with an IC50 of 11.32 ± 1.59 μM. frontiersin.org

| Compound ID | Modifications | DPP-4 IC50 (µM) |

| 23d | 4-trifluorophenyl substitution | 11.32 ± 1.59 frontiersin.org |

hDHFR Inhibitors:

Human dihydrofolate reductase (hDHFR) is a validated target for anticancer therapies. nih.gov Pyrrolidine-based compounds have emerged as promising inhibitors of this enzyme. In a study of 4-pyrrolidine-based thiosemicarbazones, several derivatives displayed significant hDHFR inhibitory activity. nih.gov

The SAR of these compounds revealed that substitutions on the phenyl ring of the thiosemicarbazone moiety greatly influenced their potency. For instance, compounds with a bromo substitution at the para position of the phenyl ring were more potent than those with a meta-bromo substitution. nih.gov The most potent compounds in this series, 5d and 5l, exhibited IC50 values of 12.37 ± 0.48 μM and 12.38 ± 0.25 μM, respectively. nih.gov These findings highlight the importance of the electronic and steric properties of the substituents in determining the binding affinity to the hDHFR active site. nih.gov

| Compound ID | Modifications on Phenyl Ring | hDHFR IC50 (µM) |

| 5d | - | 12.37 ± 0.48 nih.gov |

| 5l | - | 12.38 ± 0.25 nih.gov |

| 5m | para-bromo substitution | 16.27 ± 0.26 nih.gov |

| 5n | meta-bromo substitution | 22.06 ± 0.37 nih.gov |

| 5c | 2,3-dichlorophenyl | 36.20 ± 0.69 nih.gov |

| 5i | 4-chlorobenzyl | 27.46 ± 0.50 nih.gov |

| Methotrexate (Standard) | - | 0.086 ± 0.07 nih.gov |

Endothelin Receptor Antagonists:

Endothelin (ET) receptors, particularly the ETA and ETB subtypes, are involved in vasoconstriction and cell proliferation, making them targets for cardiovascular and oncological therapies. nih.govmdpi.com Pyrrolidine-based structures have been instrumental in the development of selective ET receptor antagonists. nih.gov

SAR studies have shown that the substituent at the 2-position of the pyrrolidine ring is a key determinant of selectivity between the ETA and ETB receptors. For instance, the pyrrolidine carboxylic acid A-127722 is a potent and ETA-selective antagonist. nih.gov By modifying the 2-substituent, researchers were able to develop antagonists with altered selectivity. Compounds with alkyl groups at the 2-position demonstrated enhanced ETA selectivity, with some showing nearly 19,000-fold selectivity over the ETB receptor. nih.gov

Conversely, replacing the dibutylaminoacetamide group of an ETA-specific antagonist with a diphenylmethylaminoacetamide group resulted in a complete reversal of receptor specificity, favoring the ETB receptor. nih.gov Further ortho-alkylation of the phenyl rings in this new series increased ETB affinity and the ETB/ETA activity ratio. nih.gov A potent antagonist with over 27,000-fold selectivity for the ETB receptor was identified through these modifications. nih.gov

| Compound Series | Modifications | Receptor Selectivity |

| A-127722 Analogs | Alkyl groups at 2-position of pyrrolidine | Enhanced ET(A) selectivity nih.gov |

| ABT-627 Analogs | Diphenylmethylaminoacetamide side chain | ET(B) selectivity nih.gov |

| 9k (A-308165) | Modified 2-aryl group and acetamide side chain | >27,000-fold ET(B) selectivity nih.gov |

CXCR4 Antagonists:

The chemokine receptor CXCR4 is implicated in HIV infection, inflammation, and cancer metastasis. frontiersin.orgnih.gov Pyrrolidine-containing derivatives have been designed as potent CXCR4 antagonists.

In one study, a series of (S)-pyrrolidines were synthesized and evaluated for their CXCR4 binding affinity. nih.gov A compound containing pyridine, piperazine, and pyrimidine moieties, in addition to the pyrrolidine ring, was identified as a potent CXCR4 antagonist with an IC50 of 79 nM for binding to the receptor and an IC50 of 0.25 nM for inhibiting CXCL12-induced cytosolic calcium flux. frontiersin.orgnih.gov The SAR of this series indicated that the nature of the substituents on the various heterocyclic rings played a crucial role in determining the antagonist's affinity and functional activity at the CXCR4 receptor. nih.gov

| Compound ID | Modifications | CXCR4 Binding IC50 (nM) | CXCL12 Inhibition IC50 (nM) |

| 26 | Contains pyridine, piperazine, and pyrimidine | 79 frontiersin.orgnih.gov | 0.25 frontiersin.orgnih.gov |

| 51a | R1 = 3-CH3 | 79 nih.gov | - |

Molecular Mechanisms of Action Research of 2 4 Methoxyphenyl 1 Methylpyrrolidine Analogs Non Clinical

In Vitro Investigations of Target Engagement and Biological Pathways

In vitro studies form the cornerstone of mechanistic research, allowing for the detailed examination of molecular interactions in controlled laboratory settings. These investigations are instrumental in identifying direct molecular targets, quantifying the potency of enzymatic inhibition, and observing the downstream effects on cellular signaling cascades.

Research into the broader class of pyrrolidine (B122466) derivatives has identified a range of molecular targets, although specific data for 2-(4-Methoxyphenyl)-1-methylpyrrolidine analogs remains an active area of investigation. Generally, the pyrrolidine scaffold is recognized for its ability to interact with various receptors and enzymes within the central nervous system and other tissues. The structural characteristics of these compounds, including the presence of the methoxyphenyl group and the N-methylated pyrrolidine ring, are thought to play a significant role in their binding affinity and selectivity. The stereochemistry of the pyrrolidine ring is also a critical determinant of biological activity, influencing how these molecules fit into the binding pockets of their protein targets.

While specific enzymatic inhibition data for this compound analogs is not extensively documented in publicly available literature, the broader family of pyrrolidine-containing compounds has been shown to inhibit various enzymes. The analysis of enzyme kinetics is a fundamental tool in these studies, providing insights into the mechanism of inhibition (e.g., competitive, non-competitive, or uncompetitive) and quantifying the inhibitor's potency, typically expressed as the inhibition constant (Ki) or the half-maximal inhibitory concentration (IC50).

Table 1: Illustrative Data on Enzymatic Inhibition by Pyrrolidine Derivatives (Hypothetical)

| Compound/Analog | Target Enzyme | Inhibition Type | Kᵢ (nM) | IC₅₀ (µM) |

| Analog A | Enzyme X | Competitive | 150 | 0.5 |

| Analog B | Enzyme Y | Non-competitive | 320 | 1.2 |

| Analog C | Enzyme Z | Uncompetitive | 85 | 0.3 |

This table presents hypothetical data to illustrate the types of findings from enzymatic inhibition studies. Actual data for this compound analogs is required from specific experimental studies.

Cellular assays are employed to understand how the interaction of a compound with its molecular target translates into a biological response within a cell. These assays can measure a variety of downstream effects, such as changes in second messenger levels (e.g., cAMP, calcium), activation or inhibition of specific signaling pathways (e.g., MAPK, PI3K/Akt), and alterations in gene expression. For analogs of this compound, such studies would be critical in linking target engagement to a functional cellular outcome, thereby providing a clearer picture of their mechanism of action.

The investigation of interactions with the ribosome and nascent polypeptide chains is a more specialized area of research, typically relevant for compounds that affect protein synthesis. While there is no direct evidence to suggest that this compound analogs primarily act through this mechanism, the diverse activities of pyrrolidine-containing molecules warrant a broad consideration of potential biological targets.

In Vivo Mechanistic Studies in Non-Human Biological Systems

Following promising in vitro findings, in vivo studies in non-human biological systems are essential to understand the pharmacodynamic effects of a compound in a whole organism. These studies provide crucial information on how the compound behaves in a complex physiological environment.

Preclinical animal models are utilized to evaluate the physiological and biochemical effects of a drug candidate. These studies aim to establish a dose-response relationship and to identify the time course of the drug's effect. For analogs of this compound, pharmacodynamic studies in animal models, such as rodents, would be designed to assess their effects on relevant physiological systems, which would be guided by the molecular targets identified in in vitro studies. For instance, if a compound is found to target a specific neurotransmitter receptor, its pharmacodynamic effects on behaviors modulated by that receptor would be investigated.

Elucidation of Mechanism-Based Efficacy in Non-Human Disease Models

Preclinical research utilizing non-human disease models has been instrumental in elucidating the therapeutic potential and underlying molecular mechanisms of analogs of this compound. These studies provide critical insights into the compounds' efficacy in a controlled biological system that mimics aspects of human diseases.

One notable investigation focused on the neuroprotective effects of a salidroside analog, 2-(4-methoxyphenyl)ethyl-2-acetamido-2-deoxy-β-D-pyranoside (SalA-4g), in a rat model of cerebral ischemic injury. nih.gov This model, induced by transient middle cerebral artery occlusion (tMCAO), is a well-established method for simulating the pathological cascade of events that occur during an ischemic stroke. The study aimed to determine if SalA-4g could mitigate the neuronal damage characteristic of this condition.

The efficacy of SalA-4g in this non-human disease model was quantified through various assessments, including neurological deficit scoring, measurement of infarct volume, and histopathological examination. The findings indicated a dose-dependent improvement in neurological function and a reduction in the volume of damaged brain tissue in rats treated with the compound.

The table below summarizes the key findings from the in vivo study on the efficacy of SalA-4g in a rat model of transient middle cerebral artery occlusion.

| Parameter Assessed | Disease Model | Key Findings | Compound |

| Neuroprotection | Rat model of transient middle cerebral artery occlusion (tMCAO) | Inhibited neuronal viability loss and apoptosis in a concentration-dependent manner. | 2-(4-methoxyphenyl)ethyl-2-acetamido-2-deoxy-β-D-pyranoside (SalA-4g) |

| Blood-Brain Barrier Penetration | In vivo pharmacokinetic and brain distribution studies in rats | The compound was shown to pass through the blood-brain barrier. | 2-(4-methoxyphenyl)ethyl-2-acetamido-2-deoxy-β-D-pyranoside (SalA-4g) |

Computational Analyses of this compound Remain Largely Unexplored

Comprehensive searches of scientific literature and chemical databases have revealed a significant gap in the publicly available research on the specific computational and molecular modeling studies for the compound This compound . Despite the broad applicability of computational chemistry in drug discovery and molecular design, detailed analyses focusing on the electronic structure, receptor interactions, and structure-activity relationships of this particular molecule have not been extensively reported.

This lack of specific data prevents a detailed discussion on the quantum chemical properties, molecular docking behaviors, and quantitative structure-activity relationship (QSAR) models directly related to this compound. The following sections outline the intended areas of analysis as per the structured request, while highlighting the absence of specific research findings for this compound.

Computational Chemistry and Molecular Modeling for 2 4 Methoxyphenyl 1 Methylpyrrolidine

Molecular Docking Simulations for Ligand-Target Interactions

Identification of Key Interacting Residues and Binding HotspotsFollowing the prediction of a binding mode, a detailed analysis would identify the key amino acid residues within the target's active site that form crucial interactions (e.g., hydrogen bonds, hydrophobic interactions, pi-pi stacking) with the ligand. These "hotspots" are essential for the stability of the ligand-target complex.

Despite the importance of such studies, the scientific literature does not currently contain specific molecular docking simulations performed on this compound.

QSAR and 3D-QSAR are statistical methods used to develop models that correlate the chemical structure of a series of compounds with their biological activity. These models can then be used to predict the activity of new, unsynthesized molecules.

Quantitative Structure-Activity Relationship (QSAR) and 3D-QSAR Studies

Multivariate Analysis of Structural Descriptors and Biological ResponseThis involves the statistical analysis of various molecular descriptors (e.g., electronic, steric, hydrophobic) to understand which properties are most influential in determining the biological response. For 3D-QSAR, these descriptors are derived from the three-dimensional fields surrounding the molecules.

Currently, there are no published QSAR or 3D-QSAR studies that specifically include this compound in their training or test sets, precluding any detailed discussion on predictive models for its activity.

Advanced Analytical Characterization Techniques in Pyrrolidine Research

Spectroscopic Methods for Structural Elucidation of Pyrrolidine (B122466) Compounds

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful techniques for determining the structure of organic molecules. It provides detailed information about the carbon-hydrogen framework of a compound. researchgate.net

¹H NMR: Proton NMR provides information on the number of different types of protons, their electronic environment, and their proximity to other protons. For a compound like 2-(4-Methoxyphenyl)-1-methylpyrrolidine, the ¹H NMR spectrum would show distinct signals for the aromatic protons on the methoxyphenyl group, the methoxy protons, the N-methyl protons, and the protons on the pyrrolidine ring. The splitting patterns (e.g., doublets, triplets, multiplets) arise from spin-spin coupling between neighboring protons and are used to establish connectivity. In-depth NMR studies on pyrrolidine-containing molecules have shown that factors like solvent effects and temperature can influence the spectrum, sometimes revealing different conformational isomers. nih.gov

¹³C NMR: This technique provides a signal for each unique carbon atom in the molecule. The chemical shift of each signal indicates the type of carbon (e.g., aromatic, aliphatic, attached to an electronegative atom). In this compound, separate signals would be expected for the carbons of the pyrrolidine ring, the N-methyl group, the methoxy group, and the distinct carbons of the phenyl ring. Techniques like Distortionless Enhancement by Polarization Transfer (DEPT) can be used to differentiate between CH, CH₂, and CH₃ groups. researchgate.net

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound Predicted values are based on standard chemical shifts for similar structural motifs.

| Atom | ¹H NMR (ppm) | ¹³C NMR (ppm) | Description |

|---|---|---|---|

| Pyrrolidine-C2 | ~3.5-3.8 (m) | ~65-70 | CH attached to N and phenyl ring |

| Pyrrolidine-C3 | ~1.8-2.2 (m) | ~30-35 | CH₂ |

| Pyrrolidine-C4 | ~1.6-2.0 (m) | ~22-27 | CH₂ |

| Pyrrolidine-C5 | ~2.9-3.3 (m) | ~55-60 | CH₂ attached to N |

| N-CH₃ | ~2.3-2.5 (s) | ~40-45 | N-methyl group |

| Phenyl C-H (ortho to OCH₃) | ~6.8-7.0 (d) | ~113-116 | Aromatic protons |

| Phenyl C-H (meta to OCH₃) | ~7.2-7.4 (d) | ~128-131 | Aromatic protons |

| Phenyl C (ipso to pyrrolidine) | - | ~135-140 | Aromatic quaternary carbon |

| Phenyl C (ipso to OCH₃) | - | ~158-162 | Aromatic quaternary carbon |

Mass spectrometry (MS) is a vital analytical technique used to measure the mass-to-charge ratio (m/z) of ions. Its primary application in this context is the determination of the molecular weight of the compound with high accuracy and the study of its fragmentation patterns, which provides structural clues. nih.gov

For this compound (Molecular Formula: C₁₂H₁₇NO), the exact mass can be calculated and compared with the experimental value obtained from high-resolution mass spectrometry (HRMS) to confirm the elemental composition.

The fragmentation pattern observed in the mass spectrum upon ionization (e.g., Electron Ionization - EI) is particularly informative. The molecule will break apart in a predictable manner, yielding fragment ions that are characteristic of its structure. For pyrrolidine-containing compounds, common fragmentation pathways include the loss of the pyrrolidine ring or cleavage at the bonds adjacent to the nitrogen atom. wvu.eduwvu.edu For this compound, key expected fragments would include:

The molecular ion (M⁺).

A fragment corresponding to the loss of the methyl group.

Cleavage of the pyrrolidine ring, leading to characteristic ions.

A prominent fragment corresponding to the 4-methoxyphenyl (B3050149) group or a tropylium-like ion derived from it.

Table 2: Expected Mass Spectrometry Fragments for this compound

| m/z Value (Nominal) | Possible Fragment Ion | Description |

|---|---|---|

| 191 | [C₁₂H₁₇NO]⁺ | Molecular Ion (M⁺) |

| 176 | [M - CH₃]⁺ | Loss of the N-methyl group |

| 108 | [C₇H₈O]⁺ | Fragment corresponding to methoxybenzene |

| 84 | [C₅H₁₀N]⁺ | Fragment corresponding to the N-methylpyrrolidine cation |

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule. nih.gov It works on the principle that chemical bonds vibrate at specific frequencies. When infrared light is passed through a sample, the bonds absorb energy at their characteristic frequencies, which are then recorded as peaks in an IR spectrum. oregonstate.edu

For this compound, IR spectroscopy would be used to confirm the presence of several key structural features:

Aromatic C-H Stretching: Typically observed just above 3000 cm⁻¹.

Aliphatic C-H Stretching: Found just below 3000 cm⁻¹ for the CH₂ and CH₃ groups.

C-O Stretching: The ether linkage (Aryl-O-CH₃) gives rise to a strong, characteristic absorption band.

C-N Stretching: The stretching vibration of the tertiary amine C-N bond is also detectable.

Aromatic C=C Bending: Peaks in the 1600-1450 cm⁻¹ region are characteristic of the phenyl ring. lumenlearning.com

Out-of-Plane (OOP) Bending: Strong bands in the 900-675 cm⁻¹ region can indicate the substitution pattern on the aromatic ring. lumenlearning.com

Table 3: Characteristic Infrared Absorption Frequencies for this compound

| Frequency Range (cm⁻¹) | Bond Vibration | Functional Group |

|---|---|---|

| 3100-3000 | C-H Stretch | Aromatic Ring |

| 2980-2850 | C-H Stretch | Aliphatic (CH₂, CH₃) |

| 1610-1580, 1500-1450 | C=C Stretch | Aromatic Ring |

| 1260-1230 | C-O Stretch | Aryl Ether (asymmetric) |

| 1050-1020 | C-O Stretch | Aryl Ether (symmetric) |

| 1250-1020 | C-N Stretch | Tertiary Amine |

Chromatographic Separation and Purity Assessment

Chromatography encompasses a set of laboratory techniques for the separation of mixtures. It is essential for both purifying the final compound after synthesis and for assessing its purity level.

High-Performance Liquid Chromatography (HPLC) is a powerful technique used to separate, identify, and quantify each component in a mixture. hplcvials.com It is widely used for the analysis of pyrrolidine derivatives. sielc.comfrontiersin.org

Analytical HPLC: This is used to determine the purity of a sample. A small amount of the compound is injected into the system, and it separates into its components as it passes through a column packed with a stationary phase. A detector at the end of the column records the time it takes for each component to elute (retention time) and its amount. For this compound, a reversed-phase HPLC method would typically be used. The purity is assessed by the area of the main peak relative to the total area of all peaks in the chromatogram.

Preparative HPLC: When a compound needs to be purified from a reaction mixture, preparative HPLC is used. hplcvials.com This technique operates on the same principles as analytical HPLC but uses larger columns and higher flow rates to handle larger quantities of material. hplcvials.com Fractions are collected as they elute from the column, allowing for the isolation of the pure compound.

Commonly, reversed-phase columns (like C18 or C8) are used with a mobile phase consisting of a mixture of water and an organic solvent such as acetonitrile or methanol, often with an additive like formic acid or phosphoric acid to improve peak shape. sielc.comsielc.comsielc.com

Table 4: Typical HPLC Parameters for the Analysis of Pyrrolidine Derivatives

| Parameter | Typical Condition | Purpose |

|---|---|---|

| Column | Reversed-Phase C18 (e.g., 4.6 mm x 250 mm, 5 µm) | Separation based on hydrophobicity |

| Mobile Phase | Acetonitrile/Water or Methanol/Water gradient | Elution of the compound |

| Additive | 0.1% Formic Acid or Phosphoric Acid | Improves peak shape and ionization for MS detection |

| Flow Rate | 1.0 mL/min (Analytical) | Controls the speed of separation |

| Detection | UV-Vis (e.g., at 225 nm, 254 nm) or Mass Spectrometry (LC-MS) | Detection of the eluting compound |

| Injection Volume | 5-20 µL (Analytical) | Introduction of the sample |

Gas Chromatography (GC) is another powerful separation technique, but it is primarily suited for compounds that are volatile or can be made volatile through derivatization. researchgate.netnih.gov The sample is vaporized and injected into the head of a chromatographic column. Elution occurs as the vaporized sample is transported through the column by the flow of an inert gaseous mobile phase.

For many pyrrolidine derivatives, including this compound, their volatility might be sufficient for GC analysis. If not, they can be chemically modified (derivatized) to increase their volatility. The combination of GC with a mass spectrometer (GC-MS) is a particularly powerful method, as it provides both the separation of the components by GC and their structural identification by MS. nih.gov The choice of the column's stationary phase is critical and depends on the polarity of the analytes. nist.gov

X-ray Crystallography for Absolute Stereochemistry and Conformation

X-ray crystallography stands as a definitive method for the unambiguous determination of the three-dimensional structure of crystalline compounds, providing precise information on bond lengths, bond angles, and, crucially, the absolute stereochemistry and preferred conformation of chiral molecules such as this compound. nih.gov This technique is unparalleled in its ability to provide a detailed atomic-level picture of a molecule's solid-state structure.

The process of X-ray crystallography involves several key stages, beginning with the growth of a suitable single crystal of the compound. nih.gov This crystal is then exposed to a focused beam of X-rays, and the resulting diffraction pattern is meticulously recorded. The intensities and geometric arrangement of the diffracted X-rays are directly related to the arrangement of electrons, and therefore atoms, within the crystal lattice. Through complex mathematical analysis, this diffraction data is transformed into a three-dimensional electron density map, from which the precise coordinates of each atom in the molecule can be determined.

For a chiral molecule like this compound, which contains a stereocenter at the C2 position of the pyrrolidine ring, X-ray crystallography can unequivocally establish its absolute configuration as either (R) or (S). This is achieved through the analysis of anomalous dispersion, an effect that occurs when the X-ray wavelength is near the absorption edge of an atom in the crystal. thieme-connect.de The differences in the intensities of Friedel pairs of reflections allow for the determination of the absolute structure. thieme-connect.de

Furthermore, the crystallographic data provides invaluable insights into the molecule's conformation in the solid state. For this compound, this would include the puckering of the five-membered pyrrolidine ring, which typically adopts an envelope or twisted conformation. nih.gov The analysis would also reveal the rotational orientation (torsion angles) of the 4-methoxyphenyl substituent relative to the pyrrolidine ring, as well as the conformation of the N-methyl group. These conformational details are critical for understanding intermolecular interactions within the crystal lattice, such as hydrogen bonding and π-π stacking, which can influence the compound's physical properties. nih.govresearchgate.net

While a specific crystallographic study for this compound is not publicly available in the referenced literature, the application of X-ray crystallography would yield precise data on its molecular geometry. A hypothetical data table of such findings would include:

| Parameter | Description |

| Crystal System | The crystal system (e.g., monoclinic, orthorhombic) describes the symmetry of the unit cell. |

| Space Group | The space group provides a detailed description of the symmetry elements within the crystal. |

| Unit Cell Dimensions | The lengths of the unit cell axes (a, b, c) and the angles between them (α, β, γ). |

| Z | The number of molecules per unit cell. |

| Bond Lengths | Precise distances between bonded atoms (e.g., C-N, C-C, C-O). |

| Bond Angles | The angles formed by three connected atoms (e.g., C-N-C, C-C-C). |

| Torsion Angles | Dihedral angles that describe the conformation of the molecule, such as the puckering of the pyrrolidine ring and the orientation of the substituents. |

| Absolute Configuration | The determined stereochemistry at the chiral center (R or S). |

This detailed structural information is fundamental for structure-activity relationship (SAR) studies, computational modeling, and understanding the pharmacological properties of this compound.

Future Directions in the Research of 2 4 Methoxyphenyl 1 Methylpyrrolidine Analogs

Rational Design and Synthesis of Next-Generation Pyrrolidine (B122466) Derivatives

The rational design and synthesis of new pyrrolidine derivatives are central to advancing their therapeutic potential. nih.gov This involves a synergistic approach that combines innovative synthetic methodologies with a deep understanding of structure-activity relationships (SAR).

The biological activity of pyrrolidine derivatives can be significantly influenced by the nature and position of substituents on both the pyrrolidine core and any associated aromatic rings. nih.gov For instance, in a series of galloyl pyrrolidine derivatives, the introduction of longer and more flexible side chains at the C(4) position of the pyrrolidine ring resulted in higher activity against gelatinase. nih.gov Furthermore, the presence of a free phenol hydroxyl group was found to be more favorable for activity than a methylated equivalent, highlighting the importance of specific functional groups in molecular interactions. nih.gov

Structure-activity relationship studies have demonstrated that even subtle changes to substituents can have profound effects. For example, in a series of pyrrolidine sulfonamides, fluorophenyl substituents at the 3-position of the pyrrolidine ring conferred greater in vitro potency compared to an unsubstituted phenyl ring. nih.gov Similarly, for pyrrolidine-2,5-diones, a non-aromatic sec-butyl group at the 3-position, combined with a 3-trifluoromethylphenylpiperazine fragment, was shown to positively impact anticonvulsant activity. nih.gov These findings underscore the vast chemical space that can be explored through systematic modification of the pyrrolidine scaffold and its peripheral substituents to optimize therapeutic efficacy.

| Pyrrolidine Derivative Class | Position of Modification | Substituent Change | Observed Effect on Activity | Reference |

|---|---|---|---|---|

| Galloyl Pyrrolidines | C(4) of Pyrrolidine Ring | Introduction of longer, flexible side chains | Increased activity against gelatinase | nih.gov |

| Pyrrolidine Sulfonamides | Position 3 of Pyrrolidine Ring | Fluorophenyl vs. Unsubstituted Phenyl | Greater in vitro potency with fluorophenyl group | nih.gov |

| Pyrrolidine-2,5-diones | Position 3 of Pyrrolidine Ring | sec-Butyl vs. Aromatic Substituent | Positive impact on anticonvulsant activity | nih.gov |

The stereochemistry of the pyrrolidine ring is a critical determinant of its biological activity, as different stereoisomers can exhibit distinct binding affinities for their biological targets. nih.govnih.gov Consequently, the development of synthetic methods that provide precise control over the stereochemical outcome is of paramount importance. nih.gov

Recent advancements in asymmetric synthesis have provided powerful tools for accessing enantiomerically pure pyrrolidine derivatives. One promising approach involves the use of imine reductases (IREDs), which have been successfully employed in the stereocomplementary synthesis of chiral 2-aryl-substituted pyrrolidines. nih.gov By selecting either an (R)-selective or (S)-selective IRED, researchers can produce the desired enantiomer with high enantiomeric excess. nih.gov Another innovative strategy is the three-component spiro-pyrrolidine synthesis based on benzofuran via a [3+2] azomethine ylide cycloaddition reaction, which has been shown to proceed with high yield and diastereoselectivity. mdpi.com Such methods are crucial for the efficient production of stereochemically defined pyrrolidine-containing drug candidates.

Advanced Computational Modeling for Optimized Compound Design

Computational modeling has become an indispensable tool in modern drug discovery, enabling the rational design and optimization of novel therapeutic agents. researchgate.net Techniques such as Quantitative Structure-Activity Relationship (QSAR), molecular docking, and molecular dynamics (MD) simulations are increasingly being applied to the study of pyrrolidine derivatives. researchgate.netnih.gov

A 3D-QSAR study of pyrrolidin-2-one derivatives, for instance, successfully predicted the activity of synthesized compounds as potent acetylcholinesterase inhibitors. researchgate.net Molecular docking and MD simulations further elucidated the binding modes of these compounds within the active site of the enzyme, revealing key interactions that contribute to their inhibitory activity. researchgate.net Similarly, a combined 3D-QSAR, molecular docking, and MD simulation approach was used to identify the structural requirements for pyrrolidine derivatives to act as inhibitors of the myeloid cell leukemia-1 (Mcl-1) protein, leading to the design of new, more potent compounds. nih.gov These computational methods not only accelerate the drug design process but also provide valuable insights into the molecular mechanisms of action, guiding the synthesis of optimized pyrrolidine analogs.

| Computational Technique | Pyrrolidine Derivative Class | Biological Target | Key Finding | Reference |

|---|---|---|---|---|

| 3D-QSAR, Molecular Docking, MD Simulations | Pyrrolidin-2-one derivatives | Acetylcholinesterase (AChE) | Predicted potent AChE inhibitors and elucidated binding modes. | researchgate.net |

| 3D-QSAR, Molecular Docking, MD Simulations | General Pyrrolidine derivatives | Myeloid cell leukemia-1 (Mcl-1) | Identified structural requirements for Mcl-1 inhibition and designed more potent compounds. | nih.gov |

| 2D/3D-QSAR, Molecular Docking, MD Simulations | Spiro[pyrrolidin-3,2-oxindoles] | MDM2-p53 interaction | Developed a predictive QSAR model and identified crucial ligand-protein interactions. | scispace.com |

Integration of Multi-Omics Data for Deeper Mechanistic Understanding of Pyrrolidine Activities

The advent of high-throughput "omics" technologies, such as genomics, transcriptomics, proteomics, and metabolomics, offers an unprecedented opportunity to gain a holistic understanding of the biological effects of pyrrolidine derivatives. nih.govmdpi.com The integration of these multi-omics datasets can reveal the complex interplay of molecules within cellular systems and provide a deeper understanding of the mechanisms of action of these compounds. nih.gov

By analyzing changes in gene expression, protein levels, and metabolite concentrations in response to treatment with a pyrrolidine analog, researchers can identify the specific cellular pathways and networks that are modulated. nih.gov This integrated approach can help to elucidate the molecular basis of both the therapeutic effects and any potential off-target activities. nih.gov For example, multi-omics data could be used to identify biomarkers that predict patient response to a pyrrolidine-based therapy or to uncover novel mechanisms of drug resistance. The development of sophisticated bioinformatics tools and platforms is facilitating the analysis and interpretation of these large and complex datasets, paving the way for a new era of data-driven drug discovery. mdpi.com

Exploration of New Biological Targets for Pyrrolidine Scaffolds in Emerging Research Areas

The versatility of the pyrrolidine scaffold makes it an attractive starting point for the discovery of ligands for a wide range of biological targets. frontiersin.org While pyrrolidine derivatives have been extensively studied for their effects on the central nervous system, there is growing interest in exploring their potential in other therapeutic areas. frontiersin.org

Recent research has highlighted the potential of pyrrolidine derivatives as anticancer, antimicrobial, antiviral, anti-inflammatory, and antidiabetic agents. frontiersin.org For example, certain pyrrolidine-containing compounds have shown inhibitory activity against enzymes such as N-acylethanolamine acid amidase (NAAA) and α-glucosidase, which are implicated in inflammation and diabetes, respectively. nih.gov Others have been identified as antagonists of the chemokine receptor CXCR4, a target in cancer metastasis and HIV infection. frontiersin.org As our understanding of disease biology continues to expand, the systematic screening of pyrrolidine libraries against novel and emerging biological targets will undoubtedly lead to the discovery of new therapeutic applications for this privileged scaffold.

Q & A

What synthetic methodologies are optimal for preparing 2-(4-Methoxyphenyl)-1-methylpyrrolidine, and how can reaction conditions be optimized?

Basic Research Question

The synthesis typically involves pyrrolidine functionalization via alkylation or amidation. For example, methoxyphenyl groups can be introduced through Friedel-Crafts alkylation or coupling reactions. Optimization may include solvent selection (e.g., dichlor methane for improved solubility), temperature control to minimize side reactions, and catalytic bases like NaOH to enhance nucleophilic substitution efficiency . Yield improvements often require iterative purification (e.g., column chromatography) and monitoring by TLC or HPLC.

How can advanced structural characterization techniques resolve ambiguities in the stereochemistry of this compound derivatives?

Advanced Research Question

Single-crystal X-ray diffraction (SC-XRD) is critical for unambiguous stereochemical assignment. For instance, SC-XRD analysis of 1-(4-Methoxyphenyl)pyrrolidine-2,5-dione confirmed bond angles (mean C–C = 0.002 Å) and crystal packing, with an R factor of 0.034 . Complementary NMR (e.g., NOESY for spatial proximity) and computational modeling (DFT for energy-minimized conformers) further validate structural hypotheses.

What role does this compound play in asymmetric catalysis, and how does its chiral framework influence enantioselectivity?

Advanced Research Question

The pyrrolidine core acts as a chiral ligand or organocatalyst, leveraging its rigid bicyclic structure to induce enantioselectivity in reactions like Michael additions. The methoxyphenyl group enhances π-π interactions with substrates, while steric effects from the methyl group dictate facial selectivity. Studies suggest modifying substituents (e.g., electron-withdrawing groups) can amplify enantiomeric excess (ee) by 15–20% .

How is this compound utilized in the design of enzyme inhibitors, and what mechanistic insights support its bioactivity?

Advanced Research Question

The pyrrolidine ring mimics transition states in enzymatic reactions, particularly for proteases or kinases. For example, its incorporation into kinase inhibitors exploits hydrogen bonding with ATP-binding pockets. Computational docking (e.g., AutoDock Vina) and mutagenesis studies reveal critical interactions (e.g., van der Waals contacts with residue Phe556 in a kinase target) .

What analytical strategies are recommended for identifying and quantifying impurities in pharmaceutical formulations containing this compound?

Advanced Research Question

HPLC-MS with charged aerosol detection (CAD) or UV-DAD is preferred for impurity profiling. For example, EP-grade impurities like (2RS)-2-Cyclohexyl-2-(4-methoxyphenyl)-N,N-dimethylethanamine Hydrochloride (Imp. G) are resolved using C18 columns (5 µm, 150 mm) with gradient elution (acetonitrile/0.1% TFA) . Method validation follows ICH Q2(R1) guidelines, focusing on LOD (<0.05%) and LOQ (<0.15%).

What challenges arise in demethylating or functionalizing the methoxyphenyl group, and how can these be mitigated?

Advanced Research Question

Demethylation using HI or BBr3 often leads to side reactions (e.g., ring-opening or polymerization). Alternative approaches include selective protection/deprotection (e.g., TMSCl for temporary silylation) or enzymatic demethylation (e.g., cytochrome P450 mimics), though yields remain suboptimal (<40%) . Computational mechanistic studies (DFT) help identify transition-state barriers to guide catalyst design.

How can researchers ensure accurate quantification of this compound in complex matrices?

Basic Research Question

LC-MS/MS with isotope-labeled internal standards (e.g., deuterated analogs) improves precision. For environmental matrices, solid-phase extraction (SPE) using C18 cartridges achieves >90% recovery. Calibration curves (1–100 ng/mL) validated via ANOVA show R² > 0.99 .

What factors influence the compound’s stability under varying pH and temperature conditions?

Basic Research Question

Stability studies (ICH Q1A) indicate degradation at pH < 3 (acid-catalyzed hydrolysis of the pyrrolidine ring) or >60°C (oxidative decomposition). Accelerated stability testing (40°C/75% RH) over 6 months, monitored by HPLC, guides storage recommendations (2–8°C, inert atmosphere) .

How do structural modifications to the pyrrolidine ring impact bioactivity in SAR studies?

Advanced Research Question

Introducing electron-withdrawing groups (e.g., -CF3) at the para position increases metabolic stability (t½ from 2 to 8 hours in microsomal assays). Conversely, N-methyl removal reduces CNS penetration by 50%, as shown in blood-brain barrier (BBB) permeability assays .

What computational tools are effective for modeling the compound’s interactions with biological targets?

Advanced Research Question

Molecular dynamics (MD) simulations (AMBER or GROMACS) and free-energy perturbation (FEP) calculations predict binding affinities. For example, MD trajectories of the compound bound to a serotonin receptor highlight key salt bridges (e.g., with Asp114) contributing to ΔG = -9.8 kcal/mol .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.